molecular formula C6H7Cl2N3 B13677374 5-Chloropyridine-3-carboximidamide Hydrochloride

5-Chloropyridine-3-carboximidamide Hydrochloride

Cat. No.: B13677374
M. Wt: 192.04 g/mol
InChI Key: LATJFPJHQHOXEJ-UHFFFAOYSA-N
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Description

5-Chloropyridine-3-carboximidamide Hydrochloride is a chemical compound with the molecular formula C6H7Cl2N3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 5-chloropyridine with cyanamide under acidic conditions to form the carboximidamide group .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and subsequent reactions under controlled conditions to ensure high yield and purity. The process typically requires precise temperature control and the use of catalysts to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

5-Chloropyridine-3-carboximidamide Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

5-Chloropyridine-3-carboximidamide Hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloropyridine-3-carboximidamide Hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloropyridine-2-carboximidamide Hydrochloride
  • 5-Chloropyridine-4-carboximidamide Hydrochloride
  • 5-Chloropyridine-3-carboxamide Hydrochloride

Uniqueness

5-Chloropyridine-3-carboximidamide Hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in specific synthetic and research applications .

Properties

Molecular Formula

C6H7Cl2N3

Molecular Weight

192.04 g/mol

IUPAC Name

5-chloropyridine-3-carboximidamide;hydrochloride

InChI

InChI=1S/C6H6ClN3.ClH/c7-5-1-4(6(8)9)2-10-3-5;/h1-3H,(H3,8,9);1H

InChI Key

LATJFPJHQHOXEJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1Cl)C(=N)N.Cl

Origin of Product

United States

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